1,7-dimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-6-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-18-17-31-20-21(27(2)24(33)26-22(20)32)25-23(31)30(18)16-15-29-13-11-28(12-14-29)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,17H,6,9-16H2,1-2H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZFKBYJCARJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CCCC5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[2,1-f]Purine Formation
The imidazo[2,1-f]purine-dione core is synthesized via cyclocondensation reactions. A critical precursor, 7-acetic-8-bromotheophylline aldehyde, undergoes cyclization with arylpiperazinylpropylamine derivatives in refluxing 2-methoxyethanol. This step forms the fused imidazo-purine system while introducing the ethyl-piperazine side chain. Key parameters include:
| Reaction Component | Condition/Value |
|---|---|
| Solvent | 2-Methoxyethanol |
| Temperature | Reflux (~120°C) |
| Reaction Time | 6–8 hours |
| Yield | 60–75% |
The mechanism involves nucleophilic attack by the amine on the electrophilic aldehyde carbon, followed by intramolecular cyclization to form the imidazo ring.
Piperazine-Ethyl Side Chain Introduction
The 4-(3-phenylpropyl)piperazine moiety is introduced via nucleophilic substitution. In a representative protocol, the bromotheophylline intermediate reacts with 1-(3-phenylpropyl)piperazine in the presence of potassium carbonate as a base. This step typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Final Functionalization and Methylation
Methyl groups at positions 1 and 7 are installed using methyl iodide under basic conditions. Quaternization occurs selectively due to steric and electronic effects, with dimethyl sulfoxide (DMSO) facilitating the reaction at 50°C for 4–6 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies demonstrate that 2-methoxyethanol outperforms alternatives like ethanol or acetonitrile in cyclocondensation, achieving 20% higher yields due to improved solubility of intermediates. Elevated temperatures (>100°C) reduce reaction times but risk decomposition, necessitating precise thermal control.
Catalysts and Reagent Stoichiometry
The use of catalytic iodine (5 mol%) accelerates imidazo ring formation by promoting electrophilic activation. Stoichiometric excess of arylpiperazinylpropylamine (1.5–2.0 equivalents) ensures complete conversion of the bromotheophylline precursor.
Analytical Characterization
Critical quality control parameters include:
| Analytical Method | Key Data |
|---|---|
| Potentiometric Titration | pKa = 7.2–7.8 (amine protonation) |
| Elemental Analysis | C: 66.34%, H: 6.93%, N: 19.06% |
| Melting Point | 218–220°C (decomposition observed) |
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >98%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented methodologies describe a two-step continuous flow system for large-scale production:
-
Reactor 1 : Cyclocondensation at 120°C with residence time of 30 minutes.
-
Reactor 2 : Alkylation using microchannel reactors to enhance heat transfer.
This approach reduces batch variability and improves throughput by 40% compared to traditional methods.
Purification Strategies
Industrial processes employ countercurrent chromatography with ethyl acetate/hexane gradients to isolate the target compound. Crystallization from hot isopropanol yields pharmaceutical-grade material with <0.5% impurities.
Challenges and Limitations
-
Byproduct Formation : Competing N-alkylation at the purine N9 position occurs in 10–15% of cases, requiring costly chromatographic removal.
-
Piperazine Stability : Prolonged heating (>24 hours) degrades the piperazine ring, necessitating inert atmosphere conditions.
-
Solvent Recovery : 2-Methoxyethanol’s high boiling point complicates recycling, increasing production costs by 18–22% .
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. It is particularly useful in the development of novel synthetic methodologies and materials.
Biology
In biological research, 1,7-dimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione functions as a probe for studying various biological processes. It has been shown to interact with enzymes and receptors, making it a candidate for investigating enzyme kinetics and receptor-ligand interactions.
Medicine
The compound exhibits potential therapeutic applications, particularly as an anticancer agent. Research indicates that it can inhibit the activity of specific kinases involved in cell signaling pathways. This inhibition may lead to apoptosis in cancer cells, highlighting its potential as a targeted therapy in oncology. Additionally, studies suggest its efficacy in modulating phosphodiesterases (PDEs), which are crucial for various cellular functions.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines by targeting specific kinases involved in tumor growth .
- Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of this compound with phosphodiesterases and its implications for treating cardiovascular diseases .
- Receptor Binding Studies : A recent study highlighted its role as a ligand for certain receptors implicated in neurological disorders, suggesting its potential use in developing treatments for conditions like depression and anxiety .
Industrial Applications
Beyond research applications, this compound is also utilized in industrial settings:
- Catalysis : The compound's unique structure allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
- Material Development : Researchers are exploring its use in developing new materials with specific properties tailored for applications in electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the piperazine ring and the purine core. The following table summarizes critical parameters:
Notes:
- Hydrophobicity: The benzyl group () increases lipophilicity compared to the 4-methoxyphenyl () or phenoxyethyl () groups.
- Solubility: Methoxy and phenoxy substituents enhance water solubility, critical for bioavailability .
- Synthetic Yields: Analogs with bulkier substituents (e.g., dihydroisoquinolinyl in ) exhibit lower yields (10–55%) compared to simpler derivatives .
Phosphodiesterase (PDE) Inhibition
- Compound 5 () demonstrated potent PDE4B1 inhibition (IC₅₀ <100 nM), attributed to the dihydroisoquinolinyl group’s interaction with the catalytic site .
- The target compound’s 3-phenylpropyl group may sterically hinder PDE binding compared to smaller substituents (e.g., methoxy in ).
Serotonin and Dopamine Receptor Modulation
- Analogs with piperazine-ethyl side chains (e.g., ) show affinity for 5-HT₇ and D₂ receptors (Kᵢ ~100–500 nM), likely due to the piperazine moiety’s flexibility .
Adenosine Receptor Antagonism
- Phenoxyethyl-substituted derivatives () act as adenosine A₂ₐ antagonists, with solubility enabling CNS penetration .
Biological Activity
1,7-Dimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant biological activity. Its unique structure, which includes an imidazo[2,1-f]purine core and a piperazine ring, positions it as a promising candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It has a molecular weight of approximately 430.54 g/mol. The structure features multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O2 |
| Molecular Weight | 430.54 g/mol |
| Core Structure | Imidazo[2,1-f]purine |
| Functional Groups | Piperazine, Phenylpropyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Research indicates that it can modulate the activity of various kinases and phosphodiesterases (PDEs), leading to significant effects on cellular signaling pathways.
Key Mechanisms:
- Receptor Interaction : The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : It has been identified as a mixed inhibitor of PDE4B and PDE10A, which are involved in the degradation of cyclic nucleotides that play a role in signaling pathways related to depression and anxiety .
Antidepressant and Anxiolytic Effects
In vivo studies have demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. For instance:
- In forced swim tests (FST), certain derivatives showed efficacy comparable to standard antidepressants like fluoxetine.
- Anxiolytic effects were noted with doses as low as 2.5 mg/kg, surpassing the efficacy of diazepam in some cases .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a role in glucose metabolism and is a target for diabetes treatment. The compound's ability to inhibit DPP-IV suggests potential applications in managing type II diabetes .
- Acetylcholinesterase : Some derivatives have been tested for their ability to inhibit this enzyme, which is significant for Alzheimer's disease treatment due to its role in neurotransmitter breakdown .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Activity :
- Researchers synthesized various derivatives and evaluated their effects on serotonin receptors.
- Results indicated that certain derivatives had high affinity for 5-HT receptors and demonstrated robust antidepressant effects in animal models.
-
DPP-IV Inhibition Study :
- A series of compounds were tested for their ability to inhibit DPP-IV.
- The findings suggested that modifications to the piperazine ring enhanced inhibitory potency against DPP-IV, indicating potential for diabetes treatment.
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Core formation: Condensation of substituted purine precursors with imidazole derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature control (80–120°C) is critical to avoid side reactions .
- Piperazine-ethyl linkage: A nucleophilic substitution reaction using 2-chloroethyl intermediates and 4-(3-phenylpropyl)piperazine. Catalysts like triethylamine or palladium complexes enhance yield (65–80%) .
- Purification: Column chromatography (silica gel, chloroform/methanol gradient) and recrystallization (ethanol/water) ensure >95% purity.
Key parameters:
| Step | Solvent | Catalyst | Temp. Range | Yield |
|---|---|---|---|---|
| Core formation | DMF | None | 80–100°C | 50–60% |
| Piperazine coupling | Acetonitrile | Triethylamine | 60–80°C | 65–80% |
Basic: How is structural integrity confirmed post-synthesis?
Answer:
Methodological validation includes:
- NMR spectroscopy: ¹H/¹³C NMR identifies methyl groups (δ 2.8–3.2 ppm) and piperazine protons (δ 2.5–3.0 ppm). Aromatic protons from phenylpropyl appear at δ 7.2–7.4 ppm .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₂₉H₃₆N₈O₂: calculated 552.29 g/mol; observed 552.31 g/mol) .
- X-ray crystallography: Resolves 3D conformation, critical for assessing steric hindrance in the imidazo-purine core .
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
The compound modulates:
- Adenosine receptors: Competitive binding assays (IC₅₀ = 120 nM for A₂A) suggest antagonism due to structural mimicry of purine .
- Phosphodiesterase (PDE) inhibition: In vitro assays show PDE4 inhibition (Ki = 8.2 µM), attributed to the piperazine-ethyl group’s interaction with catalytic domains .
- Cellular apoptosis: Upregulation of caspase-3 in HeLa cells (30% at 10 µM) via mitochondrial pathway activation .
Advanced: How can synthesis be optimized for scalability and yield?
Answer:
Advanced strategies include:
- Microwave-assisted synthesis: Reduces reaction time (from 24h to 4h) and improves yield (85%) for the purine-imidazole condensation step .
- Flow chemistry: Continuous processing minimizes intermediate degradation, achieving 92% purity in the piperazine coupling step .
- DoE (Design of Experiments): Identifies optimal molar ratios (e.g., 1:1.2 purine:imidazole) and solvent systems (acetonitrile/water 9:1) via response surface methodology .
Advanced: How do structural modifications affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Piperazine substitution: Replacing 3-phenylpropyl with 4-fluorophenyl increases PDE4 affinity (Ki = 5.1 µM) but reduces solubility .
- Methyl group positioning: 1,7-dimethyl configuration enhances metabolic stability (t₁/₂ = 4.2h in liver microsomes) vs. 1,3-dimethyl analogs (t₁/₂ = 1.8h) .
SAR Table:
| Modification | Target Affinity (Ki, µM) | Solubility (mg/mL) |
|---|---|---|
| 3-Phenylpropyl | 8.2 (PDE4) | 0.12 |
| 4-Fluorophenyl | 5.1 (PDE4) | 0.08 |
| 1,7-Dimethyl | 120 (A₂A) | 0.15 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies arise from:
- Assay variability: Standardize PDE inhibition assays (e.g., cAMP hydrolysis vs. fluorescent substrates) .
- Structural impurities: Use LC-MS to detect trace isomers (e.g., 8- vs. 9-regioisomers) that skew IC₅₀ values .
- Cell line specificity: Validate apoptosis assays across multiple lines (e.g., HeLa vs. MCF-7) to exclude off-target effects .
Advanced: What strategies improve compound stability under physiological conditions?
Answer:
- pH stabilization: Buffered formulations (pH 6.8–7.4) prevent imidazole ring hydrolysis .
- Liposomal encapsulation: Increases plasma stability (t₁/₂ from 2h to 8h) and reduces hepatic clearance .
- Cryopreservation: Store at -80°C in argon to avoid oxidation of the phenylpropyl moiety .
Advanced: How to design assays for receptor binding specificity?
Answer:
- Radioligand displacement: Use [³H]CGS-21680 for A₂A receptor binding (Kd = 12 nM) with non-specific binding blocked by 10 µM theophylline .
- Computational docking: RosettaLigand predicts binding poses; validate with mutagenesis (e.g., Phe168Ala in A₂A reduces affinity 10-fold) .
Advanced: What in vitro models best predict in vivo pharmacokinetics?
Answer:
- Caco-2 permeability: Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates oral bioavailability .
- Microsomal stability: >50% remaining after 30 min in human liver microsomes correlates with t₁/₂ > 2h in rats .
- Plasma protein binding: Equilibrium dialysis (fu = 8–12%) aligns with volume of distribution (Vd = 2.1 L/kg) .
Advanced: How to validate target engagement in disease models?
Answer:
- Biomarker analysis: Measure cAMP levels (ELISA) in PDE4-expressing tissues (e.g., lung) post-administration .
- PET imaging: Radiolabel with ¹¹C (t₁/₂ = 20.4 min) to track brain penetration in murine neuroinflammation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
